molecular formula C19H19NO3 B050722 (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one CAS No. 118995-18-9

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one

Cat. No. B050722
CAS RN: 118995-18-9
M. Wt: 309.4 g/mol
InChI Key: DYWWDZQRZYAPHQ-PKOBYXMFSA-N
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Description

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one, also known as BEMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMPP is a chiral oxazolidinone, and its stereochemistry plays a crucial role in its biological activity. In

Scientific Research Applications

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been shown to exhibit anticancer, antibacterial, and antifungal activities. In organic synthesis, (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been used as a chiral auxiliary in asymmetric synthesis reactions. In materials science, (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been used as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is not fully understood. However, studies have suggested that (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one may exert its biological activity by inhibiting enzymes or interacting with specific receptors. For example, (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one can reduce tumor growth and improve survival rates in animal models. (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is its chiral nature, which makes it a valuable tool in asymmetric synthesis reactions. (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the mechanism of action of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one. One area of research is the development of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one-based materials for various applications, such as drug delivery and catalysis. Another area of research is the elucidation of the mechanism of action of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to investigate the potential applications of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one in the treatment of various diseases, such as cancer and bacterial infections.

Synthesis Methods

The synthesis of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one involves the reaction of 4-ethyl-4-methyl-2-oxazoline with benzoyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate benzoyl-4-ethyl-4-methyl-2-oxazoline. This intermediate is then treated with phenyl isocyanate to obtain (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one. The synthesis of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is a straightforward process that can be carried out in a laboratory setting.

properties

IUPAC Name

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWWDZQRZYAPHQ-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649612
Record name (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

CAS RN

118995-18-9
Record name (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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